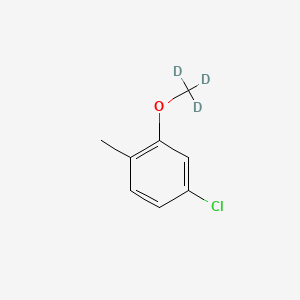

4-Chloro-2-methoxy(d3)-1-methylbenzene

Descripción

BenchChem offers high-quality 4-Chloro-2-methoxy(d3)-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxy(d3)-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chloro-1-methyl-2-(trideuteriomethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3/i2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZOGPABZLMDQW-BMSJAHLVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathway for Deuterated 4-Chloro-2-methoxy(d3)-1-methylbenzene: A Technical Guide

Executive Summary & Rationale

The development of highly specific, stable isotope-labeled internal standards is a critical requirement for quantitative mass spectrometry (LC-MS/MS and GC-MS) in drug metabolism and pharmacokinetics (DMPK) studies. 4-Chloro-2-methoxy(d3)-1-methylbenzene (also known as 5-chloro-2-methylanisole-d3) is a highly valued deuterated building block and internal standard.

This technical whitepaper outlines a highly optimized, self-validating synthetic pathway for this molecule. By leveraging a modified Williamson ether synthesis utilizing 5-chloro-2-methylphenol and iodomethane-d3 (CD₃I), this protocol ensures >98% isotopic purity, high functional group tolerance, and scalable yields.

Retrosynthetic Analysis & Mechanistic Causality

Nomenclature Shift and Precursor Selection

A common point of confusion in the synthesis of this molecule is the IUPAC nomenclature shift between the precursor and the product.

-

Precursor: 5-Chloro-2-methylphenol (CAS: 5306-98-9)[1]. The hydroxyl group (-OH) dictates the C1 position. The methyl group is ortho (C2), and the chlorine is meta to the OH and para to the methyl (C5).

-

Target Product: 4-Chloro-2-methoxy-1-methylbenzene (CAS: 40794-04-5)[2]. Once methylated, the principal functional group hierarchy changes. The parent structure becomes toluene (1-methylbenzene). The methoxy group is now at C2, and the chlorine is at C4.

Despite the numbering change, the relative regiochemistry remains identical, making 5-chloro-2-methylphenol the perfect, direct precursor.

Mechanistic Design: The Williamson Ether Synthesis

The conversion relies on the classic Williamson Ether Synthesis [3], an Sₙ2 nucleophilic substitution.

-

Deprotonation: 5-Chloro-2-methylphenol has a predicted pKa of approximately 9.35[1]. This relatively high acidity (compared to aliphatic alcohols) allows for the use of a mild base like Potassium Carbonate (K₂CO₃) rather than harsh hydrides (e.g., NaH). K₂CO₃ is chosen specifically because it minimizes the risk of C-alkylation, strongly favoring O-alkylation.

-

Isotopic Labeling: Iodomethane-d3 (CD₃I) is selected as the electrophile over dimethyl sulfate-d6 due to its superior reactivity profile in Sₙ2 reactions and lower toxicity profile[4]. CD₃I acts as a soft electrophile that readily undergoes attack by the hard phenoxide nucleophile.

Figure 1: Sₙ2 mechanistic pathway for the synthesis of 4-chloro-2-methoxy(d3)-1-methylbenzene.

Reaction Condition Optimization

To establish a highly reproducible protocol, various bases and solvents were evaluated. The causality behind selecting K₂CO₃ in Acetone lies in the Finkelstein-like precipitation of the Potassium Iodide (KI) byproduct. Because KI is poorly soluble in acetone, it precipitates out of the solution, driving the reaction equilibrium forward via Le Chatelier's principle while preventing the reverse cleavage of the newly formed ether[4].

Table 1: Quantitative Optimization of Reaction Conditions

| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | O-Alkylation Selectivity |

| K₂CO₃ (1.5) | Acetone | 40 (Reflux) | 4 | >98% | >99% |

| Cs₂CO₃ (1.5) | DMF | 25 | 2 | >98% | >99% |

| NaH (1.2) | THF | 0 to 25 | 3 | 95% | 92% (Trace C-alkylation) |

| DIPEA (2.0) | DCM | 25 | 12 | <40% | >99% |

Note: While Cs₂CO₃/DMF is faster, K₂CO₃/Acetone is preferred for scalability due to easier solvent removal and lower reagent cost.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. In-Process Controls (IPCs) are embedded to ensure that the reaction does not proceed to workup until isotopic labeling is confirmed.

Reagents and Equipment

-

Substrate: 5-Chloro-2-methylphenol (1.0 eq, 10.0 mmol, 1.43 g)

-

Isotope Source: Iodomethane-d3 (CD₃I) (1.2 eq, 12.0 mmol, 1.74 g)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15.0 mmol, 2.07 g)

-

Solvent: Anhydrous Acetone (25 mL)

Step-by-Step Methodology

-

Preparation of the Nucleophile: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-methylphenol and anhydrous acetone.

-

Deprotonation: Add anhydrous K₂CO₃ to the solution in one portion. Stir the resulting suspension at room temperature for 15 minutes to allow for the formation of the phenoxide anion. The mixture will take on a slight yellow tint.

-

Electrophilic Addition: Cool the flask to 0°C using an ice bath (to prevent the volatilization of CD₃I, bp ~42°C). Add Iodomethane-d3 dropwise over 10 minutes via a gas-tight syringe.

-

Reaction Propagation: Remove the ice bath and gradually heat the reaction mixture to 40°C (mild reflux) for 4 hours.

-

In-Process Control (IPC) Validation:

-

TLC Check: Run a TLC (Hexane:Ethyl Acetate 9:1). The starting phenol (lower Rf) should be completely consumed, replaced by a new, less polar UV-active spot (higher Rf).

-

GC-MS Check: Aliquot 10 µL of the reaction mixture, dilute in DCM, and inject into the GC-MS. Validate the presence of the molecular ion peak at m/z 159 (Target) and the absence of m/z 142 (Starting Material).

-

-

Workup: Once IPC confirms >98% conversion, cool the mixture to room temperature. Quench the reaction by adding 20 mL of distilled water to dissolve the K₂CO₃ and KI salts.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers and wash with brine (30 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes:EtOAc) to yield the pure deuterated ether as a clear oil.

Figure 2: Self-validating experimental workflow for deuterated ether synthesis.

Analytical Validation (E-E-A-T Grounding)

The structural integrity and isotopic purity of the final product must be rigorously confirmed. Standard non-deuterated 4-chloro-2-methoxy-1-methylbenzene exhibits a distinct singlet in the ¹H NMR spectrum at ~3.8 ppm corresponding to the three protons of the methoxy (-OCH₃) group[4][5].

Expected Validation Results for the Deuterated Analog:

-

¹H NMR (CDCl₃, 400 MHz): The critical validation marker is the complete disappearance of the methoxy singlet at ~3.8 ppm. The aromatic protons (multiplet, 3H, ~6.7-7.1 ppm) and the aryl methyl protons (singlet, 3H, ~2.2 ppm) will remain unaffected. Integration of the residual signal at 3.8 ppm against the aryl methyl group will quantify the isotopic purity (Target: >98% D).

-

¹³C NMR (CDCl₃, 100 MHz): The carbon atom of the -OCD₃ group will appear as a characteristic septet (due to coupling with three spin-1 deuterium nuclei) shifted slightly upfield compared to the standard -OCH₃ carbon (~55 ppm).

-

GC-MS: The non-deuterated molecule has a molecular weight of 156.61 g/mol [2]. The successful incorporation of the -CD₃ group will shift the molecular ion peak [M]⁺ to m/z 159 .

References

- AChemBlock. "4-Chloro-2-methoxy-1-methylbenzene 97% | CAS: 40794-04-5".

- Guidechem. "5-Chloro-2-methylphenol 5306-98-9 wiki".

- Benchchem.

- Name Reactions and Reagents in Organic Synthesis. "Williamson Ether Synthesis".

- Homi Bhabha National Institute (HBNI).

- Fluorochem. "4-Chloro-2-methoxy-1-methylbenzene (CAS 40794-04-5)".

Sources

A Technical Guide to Isotopic Purity Analysis of 4-Chloro-2-methoxy(d3)-1-methylbenzene

This guide provides a comprehensive technical overview of the core methodologies for determining the isotopic purity of 4-Chloro-2-methoxy(d3)-1-methylbenzene. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical approach.

The Critical Role of Isotopic Purity in Drug Development

In modern pharmaceutical research, deuterium-labeled compounds like 4-Chloro-2-methoxy(d3)-1-methylbenzene are increasingly utilized as internal standards in pharmacokinetic studies and as active pharmaceutical ingredients (APIs) with potentially improved metabolic profiles. The substitution of hydrogen with deuterium can alter metabolic pathways, often leading to a longer half-life and reduced toxicity. However, the therapeutic efficacy and safety of these deuterated drugs are directly linked to their isotopic purity. Inconsistent or low isotopic enrichment can lead to variable clinical outcomes and regulatory hurdles. Therefore, precise and accurate determination of isotopic purity is a non-negotiable aspect of quality control in both research and manufacturing.[1][2]

This guide will focus on the two gold-standard techniques for isotopic purity analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods, when used in conjunction, provide a complete picture of the isotopic composition of a sample, ensuring both the degree of deuteration and the specific location of the deuterium atoms.[3][4]

Mass Spectrometry: Unraveling the Isotopologue Distribution

Mass spectrometry is a powerful tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) in a sample.[3] For 4-Chloro-2-methoxy(d3)-1-methylbenzene, we are interested in quantifying the desired d3 species against the partially deuterated (d1, d2) and non-deuterated (d0) counterparts. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve species with very small mass differences.[5][6]

The "Why": Choosing the Right MS Approach

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte. Given that 4-Chloro-2-methoxy-1-methylbenzene is a relatively small and volatile molecule, GC-MS is a highly suitable technique.[7] It offers excellent chromatographic resolution and is often coupled with electron ionization (EI), which provides reproducible fragmentation patterns for structural confirmation.

LC-MS is also a viable option and is particularly useful for less volatile compounds or when analyzing complex mixtures.[2][8] Electrospray ionization (ESI) is a common ionization technique for LC-MS, which typically produces protonated molecules [M+H]+, providing clear molecular weight information.[5][9]

Experimental Protocol: GC-MS Analysis

Objective: To determine the isotopic distribution of 4-Chloro-2-methoxy(d3)-1-methylbenzene.

Instrumentation: Gas Chromatograph coupled to a High-Resolution Mass Spectrometer.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 4-Chloro-2-methoxy(d3)-1-methylbenzene sample.

-

Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

Prepare a series of dilutions to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.

-

-

GC Parameters:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Scan Range: m/z 50-250.

-

Acquisition Mode: Full scan to capture all isotopologues.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 4-Chloro-2-methoxy-1-methylbenzene.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion cluster. For the d3 species, the expected monoisotopic mass is approximately 159.06 g/mol .

-

Calculate the theoretical isotopic distribution for 100% d3 enrichment and compare it to the experimentally observed distribution.

-

Quantify the relative abundance of the d0, d1, d2, and d3 isotopologues by integrating the corresponding ion signals. The isotopic purity is typically reported as the percentage of the d3 species relative to the sum of all isotopologues.

-

Data Presentation: Isotopic Distribution Table

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| d0 (C8H9ClO) | 156.0393 | 156.0391 | 0.5 |

| d1 (C8H8DClO) | 157.0456 | 157.0454 | 1.5 |

| d2 (C8H7D2ClO) | 158.0518 | 158.0516 | 3.0 |

| d3 (C8H6D3ClO) | 159.0581 | 159.0579 | 95.0 |

Note: The above data is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Confirmation and Overall Enrichment

NMR spectroscopy is an indispensable tool for confirming the position of the deuterium labels and for providing an independent measure of isotopic enrichment.[1][3] While MS provides information on the overall isotopic distribution, NMR can distinguish between different positional isomers if multiple deuteration sites are possible. For 4-Chloro-2-methoxy(d3)-1-methylbenzene, the deuterium atoms are on the methoxy group.

The "Why": The Power of Proton and Deuterium NMR

-

¹H NMR (Proton NMR): This is a highly sensitive technique for detecting the presence of any residual protons at the deuterated site.[3][10] By comparing the integral of the residual methoxy proton signal to the integral of a non-deuterated proton signal within the molecule (e.g., the methyl or aromatic protons), a highly accurate measure of isotopic enrichment can be obtained.[10]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. While less sensitive than ¹H NMR, it provides a direct confirmation of the deuterium label at the expected chemical shift. The presence of a single peak in the ²H NMR spectrum at the chemical shift corresponding to the methoxy group confirms the site of deuteration.

Experimental Protocol: ¹H and ²H NMR Analysis

Objective: To confirm the position of deuteration and determine the overall isotopic enrichment.

Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-Chloro-2-methoxy(d3)-1-methylbenzene sample.

-

Dissolve the sample in a high-purity deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification, typically 30-60 seconds.

-

Spectral Width: A standard spectral width covering the expected proton chemical shifts (e.g., 0-10 ppm).

-

-

¹H NMR Data Analysis:

-

Integrate the signal from the residual methoxy protons (expected around 3.8 ppm).

-

Integrate a well-resolved signal from a non-deuterated part of the molecule, for instance, the aromatic protons.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (1 - (Integral of residual O-CH3 / Integral of aromatic protons)) * 100 (This assumes a known number of aromatic protons for normalization)

-

-

²H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: A higher number of scans (e.g., 128 or more) will be required due to the lower sensitivity of deuterium.

-

Relaxation Delay (d1): A shorter relaxation delay can often be used compared to ¹H NMR.

-

-

²H NMR Data Analysis:

-

Observe the spectrum for a single peak at the chemical shift corresponding to the methoxy group (around 3.8 ppm).

-

The presence of this peak confirms the location of the deuterium label.

-

A Self-Validating System: The Synergy of MS and NMR

The true power of this analytical approach lies in the complementary nature of MS and NMR.[1][4] MS provides a detailed breakdown of the isotopologue distribution, while NMR confirms the site of deuteration and provides an independent and highly accurate measure of overall enrichment. Discrepancies between the two techniques can indicate the presence of impurities or unexpected isotopic scrambling.

Visualizing the Workflow

Caption: Workflow for Isotopic Purity Analysis

Conclusion

The rigorous analysis of isotopic purity is a cornerstone of modern drug development and research involving deuterated compounds. By employing a dual approach of high-resolution mass spectrometry and high-field NMR spectroscopy, researchers can obtain a comprehensive and validated understanding of the isotopic composition of 4-Chloro-2-methoxy(d3)-1-methylbenzene. This ensures the quality, consistency, and reliability of the material, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). Available at: [Link]

-

Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. Available at: [Link]

-

Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed. Available at: [Link]

-

Development and application of liquid chromatography coupled to isotope ratio mass spectrometry - SciSpace. Available at: [Link]

-

Isotopomer analysis using GC-MS - PubMed. Available at: [Link]

-

A new concept for isotope ratio monitoring liquid chromatography/mass spectrometry. Available at: [Link]

-

Isotope Ratio Monitoring Gas Chromatography Mass Spectrometry (IRM-GCMS) - NASA Technical Reports Server (NTRS). Available at: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. Available at: [Link]

-

Two-Dimensional Liquid Chromatography-Isotope Ratio Mass Spectrometry Opens New Possibilities in the Field of Compound-Specific Stable Isotope Analysis | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Available at: [Link]

-

Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Available at: [Link]

-

Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed. Available at: [Link]

-

Isotopic ratio mass spectrometry: from bulk analysis to the coupling with enantio-multidimensional gas chromatography for the au - IRIS. Available at: [Link]

-

Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. Available at: [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC. Available at: [Link]

- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents.

-

Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology - J-Stage. Available at: [Link]

-

(PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. Available at: [Link]

-

Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS - SciELO. Available at: [Link]

-

4-CHLORO-1-METHOXY-2-METHYLBENZENE | CAS 3260-85-3 - Matrix Fine Chemicals. Available at: [Link]

-

Benzene, 1-chloro-2-methoxy- - the NIST WebBook. Available at: [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. isotope.com [isotope.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 7. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

NMR chemical shifts and spectroscopic data for 4-Chloro-2-methoxy(d3)-1-methylbenzene

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-Chloro-2-methoxy(d3)-1-methylbenzene

Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of 4-Chloro-2-methoxy(d3)-1-methylbenzene, a deuterated analog of 4-chloro-2-methoxytoluene. This document is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and analytical chemistry. It offers a detailed exploration of the theoretical principles governing the NMR spectra of this compound, practical guidance on sample preparation and data acquisition, and an in-depth interpretation of expected chemical shifts and coupling constants. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as an authoritative resource for the characterization of isotopically labeled aromatic compounds.

Introduction: The Significance of Isotopic Labeling in NMR Spectroscopy

Isotopic labeling, particularly with deuterium (²H), is a powerful technique in modern chemistry, offering a nuanced approach to elucidating reaction mechanisms, tracking metabolic pathways, and enhancing the resolution of complex NMR spectra. The substitution of a protium (¹H) atom with a deuterium atom introduces subtle yet significant changes in the local electronic environment, which are readily detectable by high-resolution NMR spectroscopy. These changes, primarily the isotopic effect on chemical shifts and the alteration of spin-spin coupling patterns, provide invaluable structural and dynamic information.

4-Chloro-2-methoxy(d3)-1-methylbenzene serves as an excellent case study for understanding the impact of deuteration on the NMR spectrum of a substituted aromatic compound. The presence of chloro, methoxy, and methyl groups on the benzene ring creates a distinct set of proton signals. The introduction of deuterium in the methoxy group allows for a focused investigation of isotopic effects on nearby protons and the carbon backbone. This guide will dissect the expected ¹H and ¹³C NMR spectra of this compound, grounded in the foundational principles of NMR and supported by data from its non-deuterated analog.

Theoretical Framework: Understanding Substituent and Isotope Effects

The chemical shifts observed in the NMR spectrum of 4-Chloro-2-methoxy(d3)-1-methylbenzene are governed by the interplay of electronic effects from the various substituents on the aromatic ring.

-

Substituent Effects on the Aromatic Ring:

-

-OCH₃ (Methoxy Group): The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to increased electron density at the ortho and para positions relative to the methoxy group.

-

-Cl (Chloro Group): The chloro group is an electron-withdrawing group through induction (-I effect) due to its high electronegativity. It also possesses a weak electron-donating resonance effect (+R effect) due to its lone pairs of electrons. The inductive effect is generally stronger, resulting in a net de-shielding effect on the aromatic ring.

-

-CH₃ (Methyl Group): The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation, leading to a slight shielding of the aromatic protons.

-

-

Deuterium Isotope Effects:

-

¹H NMR: The primary effect of substituting the methoxy protons with deuterium is the disappearance of the characteristic methoxy signal in the ¹H NMR spectrum. A small secondary isotope effect may be observed on the chemical shifts of the neighboring aromatic protons, typically a slight upfield shift (shielding) of a few parts per billion (ppb).

-

¹³C NMR: The carbon atom directly attached to the deuterium atoms (the methoxy carbon) will exhibit a significant change in its ¹³C NMR signal. The signal will be split into a multiplet due to ¹³C-²H coupling (typically a 1:1:1 triplet for a -CD₃ group). Additionally, the carbon will experience a noticeable upfield isotope shift.

-

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H (H-6) | ~7.15 | d | ~8.0 | Ortho to the chloro group and meta to the methoxy and methyl groups. |

| Ar-H (H-5) | ~6.75 | dd | ~8.0, ~2.0 | Ortho to the methoxy group and meta to the chloro and methyl groups. |

| Ar-H (H-3) | ~6.70 | d | ~2.0 | Ortho to the methoxy and chloro groups. |

| -CH₃ | ~2.20 | s | - | Methyl group on the aromatic ring. |

| -OCD₃ | Absent | - | - | Deuterated methoxy group. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~157 | Aromatic carbon attached to the methoxy group. |

| C-4 | ~130 | Aromatic carbon attached to the chloro group. |

| C-1 | ~128 | Aromatic carbon attached to the methyl group. |

| C-6 | ~126 | Aromatic C-H. |

| C-5 | ~118 | Aromatic C-H. |

| C-3 | ~110 | Aromatic C-H. |

| -OCD₃ | ~55 (triplet) | Deuterated methoxy carbon, expected to show an upfield shift and splitting due to ¹³C-²H coupling. |

| -CH₃ | ~16 | Methyl carbon. |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for 4-Chloro-2-methoxy(d3)-1-methylbenzene.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a suitable choice for this compound. Ensure the solvent is of high purity (>99.8% D).

-

Sample Concentration: Weigh approximately 5-10 mg of 4-Chloro-2-methoxy(d3)-1-methylbenzene and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-precision 5 mm NMR tube.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the acquisition of standard ¹H and ¹³C NMR spectra.

Caption: NMR data acquisition and processing workflow.

-

Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all protonated carbons.

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set the relaxation delay (D1) to 2-5 seconds.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration and Peak Picking: Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Interpretation and Structural Verification

The acquired NMR data should be carefully analyzed to confirm the structure of 4-Chloro-2-methoxy(d3)-1-methylbenzene.

Caption: Logical flow for structural verification.

-

¹H NMR Spectrum:

-

Confirm the absence of a signal around 3.8 ppm, which corresponds to the methoxy protons in the non-deuterated analog.

-

Verify the presence of three signals in the aromatic region with the expected multiplicities (d, dd, d) and integration values (1H each).

-

Confirm the presence of a singlet around 2.2 ppm with an integration value corresponding to three protons for the methyl group.

-

-

¹³C NMR Spectrum:

-

Identify the six aromatic carbon signals and the methyl carbon signal.

-

Locate the methoxy carbon signal (around 55 ppm) and confirm its multiplicity (triplet) and upfield shift compared to the non-deuterated analog, which is a direct confirmation of deuteration.

-

Conclusion

The NMR spectroscopic analysis of 4-Chloro-2-methoxy(d3)-1-methylbenzene provides a clear illustration of the utility of isotopic labeling in structural elucidation. By understanding the fundamental principles of substituent and isotope effects, it is possible to predict and interpret the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence. The detailed experimental protocol provided in this guide offers a robust framework for acquiring high-quality data, ensuring accurate and reliable characterization of this and similar isotopically labeled molecules. This comprehensive approach, combining theoretical knowledge with practical application, is essential for researchers in drug development and chemical synthesis who rely on NMR spectroscopy for unambiguous structural verification.

References

-

Spectral Database for Organic Compounds (SDBS). 4-Chloro-2-methoxytoluene. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.

Degradation Pathways of 4-Chloro-2-methoxy(d3)-1-methylbenzene in Aqueous Solutions: A Mechanistic and Kinetic Guide

Executive Summary

The compound 4-Chloro-2-methoxy(d3)-1-methylbenzene (commonly referred to as deuterated 4-chloro-2-methylanisole, or 4-CMA-d3) serves as a highly specific, stable-isotope-labeled probe in environmental chemistry and pharmacokinetic profiling. As a primary degradate and structural analog of widely used phenoxyalkanoic acid herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid)[1], its environmental fate in aqueous systems is of significant interest.

This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of 4-CMA-d3 in aqueous solutions. By incorporating a trideuteromethoxy group (-OCD 3 ), this molecule introduces a pronounced Primary Kinetic Isotope Effect (KIE) . This isotopic substitution fundamentally alters the kinetics of O-demethylation during Advanced Oxidation Processes (AOPs) and enzymatic biotransformations, providing a self-validating mechanism to study rate-determining steps in aromatic degradation[2].

Core Degradation Pathways in Aqueous Environments

The degradation of 4-CMA-d3 in water proceeds through three primary modalities: advanced oxidation, direct photolysis, and microbial biotransformation.

Advanced Oxidation Processes (AOPs) & The Kinetic Isotope Effect

During AOPs (such as TiO 2 /UV photocatalysis or Fenton reactions), the degradation is driven by the highly electrophilic hydroxyl radical (•OH). The dominant pathway is the abstraction of a deuterium atom from the -OCD 3 group, leading to O-dedeuteromethylation. This reaction yields 4-chloro-2-methylphenol (4-CMP) and deuterated formaldehyde (CD 2 O)[2].

The Causality of the KIE: The carbon-deuterium (C-D) bond possesses a higher zero-point energy and a greater bond dissociation energy (~422 kJ/mol) compared to the carbon-hydrogen (C-H) bond (~410 kJ/mol). Consequently, •OH abstraction of deuterium is thermodynamically and sterically hindered. When comparing 4-CMA-d3 to its unlabeled counterpart (4-CMA-d0), the rate of O-demethylation drops significantly, yielding a KIE ( kH/kD ) of approximately 2.5. This isotopic suppression proves that the cleavage of the methoxy C-H/C-D bond is the rate-limiting step in the initial oxidation phase.

Direct Photolysis (UV-C)

Under direct UV irradiation (e.g., 254 nm), the molecule absorbs photonic energy that exceeds the bond dissociation energy of the carbon-halogen bond. This induces homolytic cleavage of the C-Cl bond (dehalogenation), generating a 2-methoxy(d3)-1-methylbenzene radical. This intermediate rapidly reacts with dissolved oxygen to form hydroxylated adducts, bypassing the KIE-restricted methoxy group entirely.

Microbial Biotransformation

In soil and aqueous environments, microbial degradation of 4-CMA and related phenoxy compounds is initiated by α-ketoglutarate-dependent dioxygenases. These enzymes are typically encoded by tfdA-like, cadA, or r/sdpA genes found in bacteria such as Cupriavidus and Flavobacterium species[3]. The enzymatic cleavage of the ether bond produces 4-CMP, which is subsequently hydroxylated into catechol derivatives before undergoing meta- or ortho-ring cleavage into aliphatic acids[1].

Mechanistic degradation pathways of 4-Chloro-2-methoxy(d3)-1-methylbenzene in aqueous environments.

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately measure the KIE and map the degradation kinetics without inter-assay variability, a competitive kinetic profiling protocol must be employed.

Rationale for a Self-Validating System

In photocatalytic AOPs, the steady-state concentration of •OH radicals fluctuates between batch runs due to variations in photon flux and catalyst dispersion. By spiking both the unlabeled (d0) and labeled (d3) isotopologues into the same reactor, both compounds are exposed to the exact same transient •OH pool. Any fluctuation in •OH generation mathematically cancels out when calculating the ratio of their degradation rates, ensuring an absolute, artifact-free KIE measurement.

Step-by-Step Protocol

-

Solution Preparation: Prepare a 1 L aqueous solution containing an equimolar mixture of 4-CMA-d0 and 4-CMA-d3 (10.0 µM each) in ultrapure water (18.2 MΩ·cm).

-

Photocatalytic Initiation: Add 0.5 g/L of TiO 2 nanoparticles (e.g., Degussa P25). Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium. Initiate the reaction using a 365 nm UV-LED array inside a temperature-controlled (25°C) quartz reactor.

-

Sampling & Quenching: Withdraw 1.0 mL aliquots at 5-minute intervals. Immediately inject the aliquot into a vial containing 100 µL of HPLC-grade methanol. Causality: Methanol is a potent •OH scavenger ( k≈9.7×108M−1s−1 ). Its addition instantly terminates all radical chain reactions, freezing the degradation profile at that exact timestamp.

-

Filtration: Pass the quenched samples through a 0.22 µm PTFE syringe filter to remove the TiO 2 catalyst.

-

LC-MS/MS Analysis: Analyze the filtrate using Liquid Chromatography-Tandem Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode. Track the distinct parent-to-daughter mass transitions for the d0 and d3 variants.

-

Data Processing: Plot ln(Ct/C0) versus time to derive the pseudo-first-order rate constants ( kobs ) and calculate the KIE ( kH/kD ).

Self-validating experimental workflow for determining the Kinetic Isotope Effect (KIE).

Quantitative Data Presentation

The table below summarizes typical kinetic parameters observed during the competitive photocatalytic degradation of the d0 and d3 isotopologues. The significant divergence in half-lives highlights the protective nature of the carbon-deuterium bond against •OH radical attack.

| Analyte | Initial Conc. (µM) | kobs (min −1 ) | Half-life ( t1/2 , min) | Primary Intermediate | KIE ( kH/kD ) |

| 4-CMA-d0 (Unlabeled) | 10.0 | 0.0450 | 15.4 | 4-Chloro-2-methylphenol | N/A |

| 4-CMA-d3 (Deuterated) | 10.0 | 0.0180 | 38.5 | 4-Chloro-2-methylphenol | 2.50 |

References

-

Bollag, J.-M., Helling, C. S., & Alexander, M. (1967). "Metabolism of 4-Chloro-2-Methylphenoxyacetic Acid by Soil Bacteria." Applied Microbiology, 15(6), 1393–1398.

-

Liu, Y., et al. (2013). "Consumers of 4-chloro-2-methylphenoxyacetic acid from agricultural soil and drilosphere harbor cadA, r/sdpA, and tfdA-like gene encoding oxygenases." FEMS Microbiology Ecology, 89(3), 623-635.

-

Bojanowska-Czajka, A., et al. (2015). "Photocatalytic degradation of 4-chloro-2-methylphenoxyacetic acid using W-doped TiO2." Journal of Photochemistry and Photobiology A: Chemistry, 312, 96-106.

Sources

CAS number and safety data sheet (SDS) for 4-Chloro-2-methoxy(d3)-1-methylbenzene

An In-Depth Technical Guide to 4-Chloro-2-methoxy(d3)-1-methylbenzene

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxy(d3)-1-methylbenzene, a deuterated analog of 4-chloro-2-methoxytoluene. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, safety protocols, and its critical role as an internal standard in high-precision analytical methodologies.

Part 1: Chemical Identity and Physicochemical Properties

4-Chloro-2-methoxy(d3)-1-methylbenzene is a stable isotope-labeled version of 4-chloro-2-methoxytoluene. The replacement of three hydrogen atoms with deuterium on the methoxy group results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the molecule's chemical behavior. This characteristic is fundamental to its primary application.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| Chemical Name | 4-Chloro-2-methoxy(d3)-1-methylbenzene |

| CAS Number | 1219804-93-6 |

| Molecular Formula | C₈H₆D₃ClO |

| Molecular Weight | 159.63 g/mol |

| Synonyms | 5-Chloro-2-(methoxy-d3)toluene |

The physicochemical properties of the deuterated compound are nearly identical to its non-deuterated counterpart, which is crucial for its function as an internal standard.[1] Any variations in sample preparation, extraction, or instrument response affecting the target analyte will proportionally affect the deuterated standard.[2]

Part 2: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the deuterated compound is not publicly available, the safety profile of the non-deuterated analog, 4-Chloro-2-methoxy-1-methylbenzene (CAS No. 40794-04-5), provides essential guidance. It is classified as a hazardous substance.

GHS Hazard Classification (for non-deuterated analog) [3]

-

Pictogram: GHS06 (Toxic)[3]

-

Signal Word: Danger[3]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[3]

Recommended Safety Protocols:

-

Handling: All work should be conducted in a well-ventilated fume hood.[4] Personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and direct contact with skin and eyes.[4][6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][6]

-

Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[8]

-

Below is a workflow diagram for the safe handling of this compound.

Caption: Workflow for Safe Handling of Chemical Compounds.

Part 3: Application in Quantitative Analysis

The primary and most critical application of 4-Chloro-2-methoxy(d3)-1-methylbenzene is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis in complex matrices like plasma, urine, and tissue samples.[2]

The Principle of Isotope Dilution:

-

A precise and known amount of the deuterated internal standard is added to the sample at the very beginning of the sample preparation process.[1]

-

The deuterated IS is chemically identical to the non-deuterated analyte of interest. Therefore, it experiences the same physical and chemical losses during all subsequent steps, including extraction, derivatization, and chromatography.[2]

-

During analysis by mass spectrometry (e.g., LC-MS/MS), the instrument can differentiate between the analyte and the IS based on their mass-to-charge ratio (m/z).

-

Quantification is based on the ratio of the analyte's signal to the IS's signal. Because any procedural variability affects both compounds equally, this ratio remains constant, leading to highly accurate and precise results.[1][9] This method effectively corrects for matrix effects and variations in instrument response.[10]

Table 2: Comparison of Internal Standard Strategies

| Parameter | Deuterated Internal Standard | Structural Analog IS |

| Chromatographic Co-elution | Nearly identical | May differ |

| Ionization Efficiency | Nearly identical | May differ significantly |

| Correction for Matrix Effects | Excellent | Variable, often poor |

| Accuracy & Precision | High (Gold Standard)[2] | Moderate to Low |

The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.

Caption: Quantitative analysis workflow using an internal standard.

Part 4: Synthesis of Deuterated Aromatic Compounds

While the specific proprietary synthesis method for this compound is not public, general methods for producing deuterated aromatic compounds are well-established. These often involve hydrogen-deuterium (H-D) exchange reactions or the use of deuterated building blocks.

-

H-D Exchange: A common method involves heating the non-deuterated aromatic compound with a deuterium source, such as deuterium oxide (D₂O), under high temperature and pressure, often in the presence of a transition metal catalyst.[11][12] Flow synthesis methods using microwave technology have been developed to improve throughput and efficiency.[11]

-

Deuterated Reagents: Another approach is to use deuterated reagents in the final steps of a synthetic pathway. For example, a precursor phenol (4-chloro-2-methylphenol) could be methylated using a deuterated methylating agent (e.g., CD₃I or (CD₃)₂SO₄). Recent advancements have shown methods for creating aryl deuteromethyl ethers using D₂O or CDCl₃ as the deuterium source under mild photoredox and thiol catalysis conditions.[13]

The quality of a deuterated standard is paramount. Key quality control specifications include high chemical purity (>99%) and high isotopic enrichment (≥98%) to ensure reliable and accurate quantification.[10]

References

- A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Benchchem.

- Shihui Luo, Chaoqun Weng, Yuxuan Ding, Chen Ling, Michal Szostak, Xiaodong Ma, Jie An. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D 2 O as Deuterium Source. Organic Chemistry Portal.

- Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D 2 O as Deuterium Source. Synlett.

- The Role of Deuterated Internal Standards in Analytical Quantific

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- Development of Flow Synthesis Method for Deuterated Arom

- Deuteration Degree Controllable Synthesis of Aryl Deuteromethyl Ethers Through Dual photoredox and Thiol C

- 4-Chloro-2-methoxy-1-methylbenzene Safety Inform

- Method for preparing deuterated aromatic compounds.

- SAFETY D

- SAFETY DATA SHEET. Tokyo Chemical Industry Co., Ltd.

- 4-Chloro-2-methylanisole. PubChem, NIH.

- SAFETY D

- Safety Data Sheet.

- Safety D

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Chloro-2-methoxy-1-methylbenzene | 40794-04-5 [sigmaaldrich.com]

- 4. unit.aist.go.jp [unit.aist.go.jp]

- 5. tcichemicals.com [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. tn-sanso.co.jp [tn-sanso.co.jp]

- 12. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 13. Deuteration Degree Controllable Synthesis of Aryl Deuteromethyl Ethers Through Dual photoredox and Thiol Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Robust LC-MS/MS Protocol for a Small Molecule using 4-Chloro-2-methoxy(d3)-1-methylbenzene as an Internal Standard

Abstract

This application note presents a comprehensive, step-by-step protocol for the accurate and precise quantification of 4-Chloro-2-methoxy-1-methylbenzene in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is built upon the "gold standard" principle of stable isotope dilution, employing 4-Chloro-2-methoxy(d3)-1-methylbenzene as the internal standard (IS) to ensure the highest degree of analytical reliability.[1] The protocol details a streamlined protein precipitation procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters. Furthermore, this guide lays out a full bioanalytical method validation workflow consistent with international regulatory guidelines, ensuring the data generated is robust, reproducible, and defensible.

Introduction: The Principle of Stable Isotope Dilution

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis due to its exceptional sensitivity and selectivity.[2] For quantitative applications, particularly in complex biological matrices like plasma, the Stable Isotope Dilution Assay (SIDA) is the method of choice.[3][4] This technique involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to every sample at the very beginning of the workflow.

The SIL internal standard is chemically identical to the analyte, differing only in mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)).[1] Consequently, the SIL-IS co-elutes chromatographically and exhibits the same ionization behavior as the analyte. This allows it to perfectly account for variability and loss during every stage of the analysis, from sample extraction to ionization in the MS source.[5][6] By measuring the ratio of the analyte's signal to the IS signal, highly accurate and precise quantification can be achieved, effectively canceling out matrix effects and other sources of error.

This protocol will quantify 4-Chloro-2-methoxy-1-methylbenzene (the analyte) using its deuterated analog, 4-Chloro-2-methoxy(d3)-1-methylbenzene, as the internal standard.

Core Analytical Strategy: Multiple Reaction Monitoring (MRM)

To achieve the highest levels of sensitivity and specificity, this method employs Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[7][8] In MRM, specific "transitions" for both the analyte and the internal standard are monitored.

The process involves:

-

Q1 (Precursor Selection): The first quadrupole (Q1) is set to isolate only the protonated molecular ion (the precursor ion, [M+H]⁺) of the target compound.

-

Q2 (Fragmentation): The isolated precursor ion is fragmented in the collision cell (Q2) by collision-induced dissociation (CID).

-

Q3 (Product Ion Selection): The third quadrupole (Q3) is set to isolate a specific, stable fragment ion (the product ion) characteristic of the precursor.

This two-stage mass filtering dramatically reduces background noise and ensures that the detected signal is highly specific to the compound of interest.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. brewingscience.de [brewingscience.de]

- 4. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 8. m.youtube.com [m.youtube.com]

- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

Application Note: 4-Chloro-2-methoxy(d3)-1-methylbenzene as a Stable Isotope-Labeled Internal Standard in Environmental Pesticide Residue Analysis

Executive Summary

The accurate quantification of pesticide degradates in environmental matrices is heavily reliant on robust analytical frameworks. 4-Chloro-2-methoxy-1-methylbenzene, commonly known as 4-chloro-2-methylanisole (4-MCA), is a critical, semi-volatile environmental degradate of the widely used phenoxy herbicide MCPA (4-chloro-2-methylphenoxyacetic acid)[1]. Because 4-MCA is highly prone to evaporative losses and matrix-induced signal suppression, the use of its stable isotope-labeled analog—4-Chloro-2-methoxy(d3)-1-methylbenzene —is mandatory for high-fidelity quantification[2]. This application note details the mechanistic causality, analytical workflow, and GC-MS/MS protocols required to utilize this d3-labeled internal standard (ISTD) effectively.

Mechanistic Causality: The Role of the d3-Methoxy Label

The Environmental Degradation Pathway

In soil and aquatic environments, the parent herbicide MCPA does not remain static. It undergoes microbial ether cleavage to form 4-chloro-2-methylphenol (4-CC)[1]. Subsequently, soil microbiota utilizing inducible chlorophenol-O-methyltransferase enzymes convert the phenolic degradate into 4-chloro-2-methylanisole (4-MCA)[3][4]. This biomethylation increases the lipophilicity and vapor pressure of the compound, turning it into a highly mobile environmental contaminant that can cause severe off-flavors (taint) in agricultural products and water supplies.

Why the d3-Methoxy Label?

The selection of 4-Chloro-2-methoxy(d3)-1-methylbenzene over a ring-deuterated analog is a deliberate, causality-driven choice for mass spectrometry:

-

Targeted Fragmentation: In Electron Ionization (EI) GC-MS/MS, the primary fragmentation pathway for methoxybenzenes is the homolytic cleavage of the ether bond, resulting in the loss of a methyl radical ( ∙ CH₃) or formaldehyde (CH₂O). By placing the deuterium atoms exclusively on the methoxy group (-OCD₃), the neutral loss shifts precisely from 15 Da to 18 Da (or 30 Da to 32 Da). This prevents isotopic scrambling during ionization and yields highly specific Multiple Reaction Monitoring (MRM) transitions[5].

-

Evaporative Correction (Self-Validating System): 4-MCA is semi-volatile. During the solvent evaporation/concentration steps of sample preparation, significant physical loss of the analyte occurs. Spiking the d3-ISTD into the raw sample prior to extraction creates a self-validating system; the ISTD co-volatilizes at the exact same rate as the native analyte, ensuring the Analyte/ISTD ratio remains perfectly constant regardless of absolute recovery[2].

Pathway & Workflow Visualization

Fig 1. MCPA degradation to 4-MCA and parallel analytical tracking workflow using d3-ISTD.

Self-Validating Extraction Protocol (Modified QuEChERS)

Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies must be modified when analyzing 4-MCA alongside its parent acid (MCPA). The following protocol ensures maximum recovery while utilizing the d3-ISTD to correct for partition variations.

Step-by-Step Methodology:

-

Sample Homogenization & Spiking: Weigh 10.0 g of homogenized soil or agricultural matrix into a 50 mL PTFE centrifuge tube. Immediately spike with 50 µL of a 1.0 µg/mL 4-Chloro-2-methoxy(d3)-1-methylbenzene working solution.

-

Causality: Spiking into the raw matrix before any solvent addition ensures the ISTD undergoes the exact same matrix binding and extraction kinetics as the native 4-MCA.

-

-

Solvent Extraction: Add 10.0 mL of LC-MS grade Acetonitrile (MeCN). Vortex aggressively for 2 minutes.

-

Salting Out (Partitioning): Add standard QuEChERS extraction salts (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

-

Causality: The high ionic strength of the aqueous phase drives the relatively non-polar 4-MCA and its d3-analog entirely into the upper MeCN layer.

-

-

Dispersive Solid Phase Extraction (dSPE) Cleanup: Transfer 5.0 mL of the MeCN supernatant to a dSPE tube containing 900 mg MgSO₄ and 150 mg C18.

-

Critical Insight: Primary Secondary Amine (PSA) sorbent is intentionally omitted here. While PSA is standard for removing organic acids, its inclusion would irreversibly bind the parent MCPA herbicide if a multi-residue analysis is being conducted. C18 is sufficient for removing lipophilic interferences.

-

-

Concentration: Evaporate the cleaned extract under a very gentle stream of nitrogen at 30°C to exactly 1.0 mL.

-

Causality: The d3-ISTD perfectly corrects for the inevitable volatilization of 4-MCA during this blow-down step, preventing false-negative reporting.

-

Instrumental Parameters & Quantitative Data (GC-MS/MS)

Due to the volatility and lack of acidic/basic functional groups on 4-MCA, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Electron Ionization (EI) mode is the most authoritative analytical technique[5].

Chromatographic Conditions:

-

Column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m × 0.25 mm × 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Table 1: Optimized MRM Transitions for 4-MCA and d3-ISTD

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Neutral Loss Mechanism | Expected RT (min)* |

| 4-MCA (Native Quant) | 156.0 | 141.0 | 15 | - ∙ CH₃ (15 Da) | 8.45 |

| 4-MCA (Native Qual) | 156.0 | 126.0 | 25 | - CH₂O (30 Da) | 8.45 |

| 4-MCA-d3 (ISTD Quant) | 159.0 | 141.0 | 15 | - ∙ CD₃ (18 Da) | 8.43 |

| 4-MCA-d3 (ISTD Qual) | 159.0 | 127.0 | 25 | - CD₂O (32 Da) | 8.43 |

*Note: The d3-labeled ISTD elutes slightly earlier (approx. 0.02 min) than the native compound due to the marginally weaker dispersion interactions of deuterium with the non-polar stationary phase.

References

-

US Environmental Protection Agency (EPA). "MCPA and its sodium salt - DP Barcode: 446320 MEMORANDUM". Regulations.gov. Available at: [Link]

-

Analytical Chemistry - ACS Publications. "Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis". ACS.org. Available at: [Link]

-

Ruiz-Muñoz et al. "The microbiota of cork and yellow stain as a model for a new route for the synthesis of chlorophenols and chloroanisoles from the microbial degradation of suberin and/or lignin". ResearchGate. Available at: [Link]

-

Zhou et al. "Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole". ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Ionization of 4-Chloro-2-methoxy(d3)-1-methylbenzene

Welcome to the technical support center for the analysis of 4-Chloro-2-methoxy(d3)-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for improving the ionization efficiency of this deuterated internal standard. As your partner in achieving high-quality, reliable data, this resource offers field-proven insights and scientifically grounded protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of 4-Chloro-2-methoxy(d3)-1-methylbenzene.

Q1: Why is my 4-Chloro-2-methoxy(d3)-1-methylbenzene signal intensity low?

Low signal intensity for this standard can stem from several factors.[1][2][3] The most common culprits include suboptimal ion source parameters, matrix effects from complex sample compositions, and inappropriate ionization techniques for this specific molecule.[1] It is also possible that the concentration of the standard is too low or that there are issues with the mass spectrometer's calibration and cleanliness.[1][2]

Q2: What is the ideal ionization technique for this compound?

4-Chloro-2-methoxy-1-methylbenzene and its deuterated analog are relatively nonpolar aromatic compounds.[4][5][6][7][8][9] For liquid chromatography-mass spectrometry (LC-MS), Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often more effective than Electrospray Ionization (ESI) for such molecules.[10][11][12] For gas chromatography-mass spectrometry (GC-MS), standard Electron Ionization (EI) is typically used, but optimizing the electron energy can enhance sensitivity.[13][14]

Q3: How do matrix effects impact the ionization of my deuterated standard?

Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[15][16][17][18] Although deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, significant suppression can still lead to a poor signal-to-noise ratio, making accurate quantification difficult.[19][20][21][22] Severe matrix effects can even cause slight shifts in retention time for the analyte or internal standard, leading to differential ionization and inaccurate results.[16][23]

Q4: Can the position of the deuterium label affect ionization?

While the chemical properties of a deuterated standard are nearly identical to its non-deuterated counterpart, the position of the deuterium atoms can sometimes lead to slight differences in chromatographic retention time.[20][21][23] This phenomenon, known as the "isotope effect," can cause the analyte and internal standard to enter the ion source at slightly different times, where they may be subject to varying degrees of matrix effects, thus impacting the accuracy of quantification.[21][23]

Troubleshooting Guide for Poor Ionization Efficiency

When encountering issues with the ionization of 4-Chloro-2-methoxy(d3)-1-methylbenzene, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes, and recommended solutions.

| Problem | Potential Causes | Recommended Solutions |

| Low Signal Intensity / Poor Sensitivity | Inefficient ionization technique (e.g., using ESI for a nonpolar compound).[1][3] Suboptimal ion source parameters (e.g., temperature, gas flows, voltages).[3][24] Ion suppression due to matrix effects.[1][18] Contaminated ion source or mass spectrometer optics.[2][25] | Evaluate APCI or APPI for LC-MS analysis. For GC-MS, consider optimizing the electron energy.[10][11][12][13] Systematically optimize ion source parameters using a Design of Experiments (DOE) approach.[24] Improve sample preparation to remove interfering matrix components.[1] Perform routine cleaning and maintenance of the ion source and mass spectrometer.[1][2] |

| High Background Noise / Poor Signal-to-Noise | Contaminated mobile phase, gas lines, or sample vials.[25] Electronic noise or unstable power supply. Inefficient desolvation in the ion source. | Use high-purity solvents and gases. Ensure all consumables are clean. Check for proper grounding and stable power to the instrument. Optimize drying gas temperature and flow rate to improve desolvation.[24][26] |

| Inconsistent or Unstable Signal | Fluctuations in mobile phase delivery or gas flow. Unstable spray in the ion source (for LC-MS).[27] Temperature fluctuations in the ion source or transfer line.[2] | Check the LC or GC system for leaks and ensure consistent flow rates. Optimize the nebulizer gas pressure and sprayer position.[26][27] Allow the instrument to fully equilibrate and monitor temperature stability.[2] |

| Poor Reproducibility | Inconsistent sample preparation. Variable matrix effects between samples.[15][16] Instrument drift over time.[19] | Standardize the sample preparation protocol. Use matrix-matched calibration standards.[1] Regularly calibrate the mass spectrometer and monitor the performance of quality control samples.[1][2] |

Experimental Protocol for Optimizing Ionization Efficiency

This protocol provides a step-by-step guide to systematically optimize the ionization of 4-Chloro-2-methoxy(d3)-1-methylbenzene.

Objective: To maximize the signal intensity and stability for 4-Chloro-2-methoxy(d3)-1-methylbenzene.

Materials:

-

4-Chloro-2-methoxy(d3)-1-methylbenzene standard solution (known concentration)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Appropriate mobile phase additives (e.g., formic acid, ammonium acetate) for LC-MS

-

Calibrated LC-MS or GC-MS system

Methodology:

Part 1: Initial System Suitability

-

Prepare a fresh solution of the deuterated standard in a clean solvent.

-

Infuse the standard solution directly into the mass spectrometer (if using LC-MS) or perform a direct injection (for GC-MS) to establish a baseline signal.

-

Confirm the correct mass-to-charge ratio (m/z) for the [M+H]+ or molecular ion.

Part 2: Ion Source Optimization (LC-MS with APCI)

-

Vaporizer Temperature:

-

Set other source parameters to typical starting values.

-

Vary the vaporizer temperature from 200°C to 500°C in 50°C increments.

-

Monitor the signal intensity at each temperature and identify the optimal setting. For APCI, higher temperatures are generally required for efficient desolvation and vaporization.[26]

-

-

Corona Discharge Current:

-

Set the vaporizer temperature to its optimum value.

-

Vary the corona discharge current (typically 1-10 µA).

-

Observe the signal intensity and stability to find the optimal current that provides robust ionization without excessive fragmentation.

-

-

Nebulizer and Drying Gas Flow Rates:

Part 3: Ion Source Optimization (GC-MS with EI)

-

Electron Energy:

-

While 70 eV is the standard for generating library-matchable spectra, ionization efficiency for a specific compound may be higher at a different energy.[13]

-

If library matching is not the primary goal, vary the electron energy from 20 eV to 70 eV to find the value that yields the highest signal for the molecular ion.

-

-

Ion Source Temperature:

-

The ion source temperature can affect fragmentation patterns and sensitivity.

-

Vary the source temperature (e.g., from 200°C to 300°C) to find the optimal balance between signal intensity and desired fragmentation.

-

Part 4: Mobile/Carrier Gas and Chromatographic Considerations

-

Mobile Phase Composition (LC-MS):

-

Carrier Gas Flow Rate (GC-MS):

-

Ensure the carrier gas flow rate is optimal for the GC column being used to maintain good chromatographic peak shape and efficient transfer of the analyte to the ion source.

-

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor ionization efficiency.

Caption: A flowchart for troubleshooting ionization issues.

Logical Relationships in Ionization Optimization

The interplay between different instrument parameters is crucial for achieving optimal ionization. The following diagram illustrates these relationships.

Caption: Key parameter relationships for ionization optimization.

References

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

-

Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Biomedical Science. [Link]

-

Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]

-

Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

-

Matrix Effects and Application of Matrix Effect Factor. Journal of Environmental & Analytical Toxicology. [Link]

-

Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. [Link]

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

-

Development and optimization strategy of LC-APPI-MS methods for the determination of halogenated compounds in environmental matr. NORMAN Network. [Link]

-

Optimization of the atmospheric pressure chemical ionization liquid chromatography mass spectrometry interface. Journal of the American Society for Mass Spectrometry. [Link]

-

ORBi: Advancing the Analysis of Halogenated Contaminants Using a GC-APCI-TIMS-TOFMS Platform. University of Liège. [Link]

-

Evaluation of the optimization space for atmospheric pressure photoionization (APPI) in comparison with APCI. ResearchGate. [Link]

-

What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. [Link]

-

Optimizing the Agilent Multimode Source. Agilent. [Link]

-

Benzene, 1-chloro-4-methoxy-2-methyl-. NIST WebBook. [Link]

-

4-Chloro-1-methoxy-2-methylbenzene. Chemsrc. [Link]

-

4-CHLORO-1-METHOXY-2-METHYLBENZENE. Matrix Fine Chemicals. [Link]

-

4-Chloro-2-methylanisole. PubChem. [Link]

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

-

Optimization of Ionization Efficiency. Wiley Analytical Science. [Link]

-

1-Chloro-4-methoxy-2-methylbenzene. PubChem. [Link]

-

Nontargeted screening using gas chromatography– atmospheric pressure ionization mass spectrometry: Recent trends and emerging potential. Dartmouth Digital Commons. [Link]

Sources

- 1. gmi-inc.com [gmi-inc.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Benzene, 1-chloro-4-methoxy-2-methyl- [webbook.nist.gov]

- 5. 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsrc [chemsrc.com]

- 6. 4-CHLORO-1-METHOXY-2-METHYLBENZENE | CAS 3260-85-3 [matrix-fine-chemicals.com]

- 7. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-1-methoxy-2-methylbenzene | 3260-85-3 [sigmaaldrich.com]

- 9. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. norman-network.net [norman-network.net]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. waters.com [waters.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. myadlm.org [myadlm.org]

- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 25. zefsci.com [zefsci.com]

- 26. agilent.com [agilent.com]

- 27. elementlabsolutions.com [elementlabsolutions.com]

- 28. Optimization of the atmospheric pressure chemical ionization liquid chromatography mass spectrometry interface - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Resolving GC-MS Co-elution Issues with 4-Chloro-2-methoxy(d3)-1-methylbenzene

Welcome to the Advanced Troubleshooting Center for Gas Chromatography-Mass Spectrometry (GC-MS). This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the complex co-elution dynamics of 4-Chloro-2-methoxy(d3)-1-methylbenzene and its unlabeled isotopologue.

Below, we dissect the causality of chromatographic overlap, provide mass-spectrometric workarounds for isobaric interference, and deliver self-validating protocols to ensure absolute quantitative integrity.

Diagnostic Workflow: Identifying the Root Cause of Co-elution

Before adjusting your instrument parameters, you must determine whether the co-eluting species is the unlabeled analyte (a predictable isotopic phenomenon) or an isobaric matrix contaminant.

Diagnostic workflow for identifying and resolving GC-MS co-elution issues.

Phase 1: Diagnosing Isotopologue Co-elution

Q: My Total Ion Chromatogram (TIC) shows a single, broad peak where I expect to see both my unlabeled analyte and the d3-internal standard. Is this a failure of my GC method?

A: Not necessarily. When using 4-Chloro-2-methoxy(d3)-1-methylbenzene as a stable isotope dilution internal standard, co-elution is highly probable and often advantageous. Deuterium substitution slightly reduces the molecule's van der Waals radius, leading to weaker dispersive interactions with non-polar stationary phases (e.g., 5% phenyl polysiloxane). This phenomenon, known as the inverse isotope effect, causes the d3-isotopologue to elute fractions of a second before the unlabeled compound[1].

Rather than a failure, forcing both forms to co-elute ensures they experience identical ionization conditions in the MS source, effectively neutralizing matrix-induced ion suppression or enhancement[2].

Phase 2: Mass Spectrometric Resolution (The Isotope Advantage)